molecular formula C9H16BClF4N2 B049717 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate CAS No. 115007-14-2

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

Cat. No. B049717
M. Wt: 274.5 g/mol
InChI Key: NRROZYAIGHAMHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds indicates that regioselective synthesis methods are commonly employed for the synthesis of fluorinated and chlorinated organic compounds. For instance, 3-fluorinated imidazo[1,2-a]pyridines were synthesized using a fluorinating reagent in aqueous conditions, demonstrating the utility of electrophilic fluorination processes in achieving moderate to good yields (Liu et al., 2015). Similarly, sulfonated tetrahydropyridine derivatives have been accessed through a radical reaction involving aryldiazonium tetrafluoroborates, indicating a pathway that might be relevant for synthesizing related structures (An & Wu, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate often features complex aromatic systems and halogen atoms that influence their electronic properties. For example, the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the intricate structures that can be achieved and their strong fluorescence properties, which could be relevant when considering the luminescent aspects of related compounds (Zhang & Tieke, 2008).

Chemical Reactions and Properties

The reactivity of pyridinium and pyrrolidinium compounds with tetrafluoroborate anions is of particular interest. The synthesis of benzisoxazolo[2,3-a]pyridinium tetrafluoroborates through a palladium-catalyzed direct arylation of pyridine N-oxide indicates the potential for complex reactions leading to novel heterocyclic systems (Myers & Hanna, 2012). Furthermore, the study of pyridine chloronium cations suggests unique interaction mechanisms that could influence the synthesis and reactivity of related chloro-pyrrolidinium compounds (Pröhm et al., 2023).

Physical Properties Analysis

The physical properties of pyrrolidinium and tetrafluoroborate salts are often characterized by their melting points, solubility in organic solvents, and thermal stability. A novel synthetic procedure for the preparation of pyridinium tetrafluoroborate highlighted its good yields and high purity, providing a baseline for understanding the physical characteristics of similar compounds (Kalbandkeri et al., 1985).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are crucial for understanding the behavior of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate. The synthesis and characterization of pyridinium salts, for example, provide insights into the nucleophilic substitution reactions that are central to modifying pyridinium structures (Kataeva et al., 1998).

Scientific Research Applications

Chemical Stability and Environmental Persistence

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, as a compound, falls into the broader category of per- and polyfluoroalkyl substances (PFASs), which have been extensively studied for their chemical stability, environmental persistence, and potential for bioaccumulation. PFASs, including chemically related compounds, are resistant to chemical, physical, and biological degradation, making them of particular interest in materials science for applications requiring long-term stability and resistance to harsh conditions. This chemical stability, however, also contributes to their persistence in the environment and bioaccumulative potential, raising concerns about their long-term environmental impact. Studies suggest that while these materials offer significant benefits in industrial and consumer applications, their environmental safety and potential toxicological effects necessitate careful management and further research (Yu Wang et al., 2019).

Application in Drug Discovery

The pyrrolidine ring, a key structural component of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacophore space of drug molecules. Pyrrolidine derivatives have been extensively explored for their potential in treating a wide range of human diseases, showcasing the significance of this structural motif in the development of new therapeutic agents. The incorporation of pyrrolidine rings into drug designs can contribute to increased stereochemical complexity and three-dimensional molecule profiles, potentially leading to drugs with novel mechanisms of action and improved selectivity for their biological targets (Giovanna Li Petri et al., 2021).

Environmental Impact and Treatment Technologies

The persistence of PFASs, including compounds similar to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, in the environment, particularly in water systems, has prompted research into their behavior and fate in drinking water treatment processes. Despite the challenges in removing PFASs from water, technologies such as activated carbon adsorption, ion exchange, and high-pressure membrane filtration have shown promise in controlling these contaminants. This research is critical for developing effective strategies to mitigate the impact of PFASs on public health and the environment (Mohammad Sohel Rahman et al., 2014).

properties

IUPAC Name

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRROZYAIGHAMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371509
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

CAS RN

115007-14-2
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
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